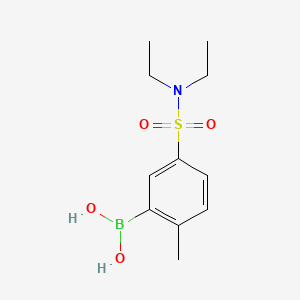

N,N-Diethyl 3-borono-4-methylbenzenesulfonamide

Description

Molecular Composition and Stereochemical Configuration

N,N-Diethyl 3-borono-4-methylbenzenesulfonamide exhibits a complex molecular architecture characterized by the presence of multiple functional groups arranged around a benzene ring core. The compound possesses a boronic acid group at the 3-position and a sulfonamide substituent at the 4-position of a methylated benzene ring. The molecular composition includes eleven carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, four oxygen atoms, and one sulfur atom, reflecting the hybrid nature of this molecule.

The stereochemical configuration of this compound is primarily governed by the tetrahedral geometry around the boron center when coordination occurs, and the pyramidal geometry around the nitrogen atom of the sulfonamide group. The diethyl substituents on the nitrogen atom adopt specific conformational preferences that minimize steric interactions while maintaining favorable electronic interactions with the aromatic system. The methyl group at the 2-position of the benzene ring provides additional steric bulk that influences the overall molecular conformation and may restrict rotation around certain bonds.

The spatial arrangement of functional groups within this molecule creates opportunities for intramolecular interactions, particularly between the electron-rich regions of the sulfonamide oxygen atoms and the electron-deficient boron center. These interactions contribute to the overall stability and conformational preferences observed in both solution and solid-state structures. The stereochemical configuration also influences the accessibility of the boron center for potential coordination with external Lewis bases or participation in cross-coupling reactions.

Propriétés

IUPAC Name |

[5-(diethylsulfamoyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)10-7-6-9(3)11(8-10)12(14)15/h6-8,14-15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDFCDXLFOODQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657430 | |

| Record name | [5-(Diethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-80-5 | |

| Record name | B-[5-[(Diethylamino)sulfonyl]-2-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Diethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Introduction of the Boronic Acid Group

The boronic acid functionality is typically introduced via:

- Hydroboration of substituted aromatic precursors : Direct hydroboration of aromatic rings is challenging; instead, boronic acids are often introduced via lithiation followed by reaction with trialkyl borates or via transition-metal catalyzed borylation.

- Transition-metal catalyzed borylation : Palladium or iridium-catalyzed borylation of aryl halides or C-H bonds is a common method to install boronic acid groups regioselectively.

Formation of the Sulfonamide with N,N-Diethyl Substitution

- Sulfonamide formation generally involves reacting a sulfonyl chloride derivative with a secondary amine such as diethylamine.

- The sulfonyl chloride precursor can be prepared by sulfonation of the aromatic ring followed by chlorination.

Detailed Preparation Method from Literature and Research Findings

Although direct literature specifically on N,N-Diethyl 3-borono-4-methylbenzenesulfonamide is limited, related sulfonamide boronic acids and sulfonyl-substituted boronic acids provide insight into practical synthetic routes.

Stepwise Synthesis Approach

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Aromatic Substitution | Sulfonation of 4-methylbenzenesulfonyl chloride | Starting from 4-methylbenzenesulfonyl chloride | Introduces sulfonyl chloride at para position relative to methyl |

| 2. Sulfonamide Formation | Reaction with diethylamine | Diethylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Forms N,N-diethyl 4-methylbenzenesulfonamide |

| 3. Halogenation | Bromination or iodination at 3-position | NBS or NIS in suitable solvent | Introduces halogen for subsequent borylation |

| 4. Borylation | Palladium-catalyzed Miyaura borylation | Pd catalyst, bis(pinacolato)diboron (B2pin2), base (e.g., KOAc), solvent (e.g., dioxane), 80–100 °C | Converts aryl halide to aryl boronate ester |

| 5. Hydrolysis | Conversion of boronate ester to boronic acid | Acidic aqueous work-up (e.g., HCl) | Yields the boronic acid functionality |

Alternative Direct Hydroboration Route (From Related Enynamide Chemistry)

- Recent research on hydroboration of sulfonyl-substituted enynamides demonstrates regioselective hydroboration to introduce boron adjacent to sulfonamide groups.

- For example, chemo- and regioselective hydroboration of 3-en-1-ynyl-sulfonylamides with dicyclohexylborane (Cy2BH) yields 2-boryl-1,3-dienes, which can be further transformed to boronic acid derivatives with sulfonamide substitution.

- This method offers a one-pot synthesis with high regioselectivity and stereocontrol, advantageous for preparing complex boronic acid sulfonamides.

Research Findings and Optimization Data

Hydroboration/Homoallenylation Reaction Optimization (Related Sulfonyl Boronic Acid Synthesis)

| Entry | Solvent | Reaction Time (min) | Yield (%) | Diastereomeric Ratio (dr) | Notes |

|---|---|---|---|---|---|

| 1 | CH2Cl2 | 120 | 50 | >20:1 | Moderate yield |

| 2 | Ether | 120 | 54 | >20:1 | Slightly improved yield |

| 3 | THF | 120 | 60 | >20:1 | Better yield and solubility |

| 4 | THF (Et2BH) | 120 | 51 | >20:1 | Alternative borane reagent |

| 5 | Hexanes | 120 | – | – | Poor solubility, no reaction |

| 6 | THF (1:1:1 ratio) | 10 | 62 | >20:1 | Faster reaction, moderate yield |

| 7 | THF (1.2 equiv reagents) | 10 | 80 | >20:1 | Improved yield |

| 8 | THF (1.3 equiv reagents) | 10 | 92 | >20:1 | Optimal yield and selectivity |

Table adapted from hydroboration studies on related sulfonyl enynamides

Substrate Scope and Yields

- Electron-neutral, electron-rich, and electron-poor aromatic aldehydes successfully undergo homoallenylation with yields ranging from 72% to 94%.

- Heteroaryl and aliphatic aldehydes also provide high yields (85–94%) with excellent diastereoselectivity (>20:1 dr).

- These results suggest robustness of the hydroboration approach for synthesizing boronic acid sulfonamide derivatives with diverse substituents.

Notes on Reaction Mechanism and Stereochemistry

- Density Functional Theory (DFT) calculations support a concerted Zimmerman-Traxler chair-like transition state during the hydroboration/homoallenylation process.

- The regioselectivity is controlled by the placement of boron distal to the sulfonamide nitrogen.

- Diastereoselectivity arises from steric factors favoring equatorial positioning of substituents in the transition state, minimizing 1,3-diaxial interactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Stepwise Sulfonyl Chloride + Diethylamine + Halogenation + Pd-catalyzed Borylation | Sulfonyl chloride, diethylamine, NBS/NIS, Pd catalyst, B2pin2 | Well-established, high regioselectivity, scalable | Multi-step, requires handling of halogenated intermediates |

| Direct Hydroboration of Sulfonyl Enynamides | Cy2BH or Et2BH, aldehydes, THF solvent | One-pot, high yield and diastereoselectivity, stereocontrol | Requires specialized borane reagents, limited to certain substrates |

Analyse Des Réactions Chimiques

Types of Reactions

N,N-Diethyl 3-borono-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the coupling partner used.

Applications De Recherche Scientifique

Scientific Research Applications

N,N-Diethyl 3-borono-4-methylbenzenesulfonamide has several notable applications:

Organic Synthesis

- Building Block : It serves as a key building block in organic synthesis, particularly for forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This reaction is vital for constructing complex organic molecules used in pharmaceuticals and materials science.

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential in drug development, especially for synthesizing compounds with therapeutic properties. Its ability to form reversible covalent bonds allows it to interact with various biological targets.

Biological Research

- Enzyme Inhibition Studies : this compound is utilized in studying enzyme inhibitors and as a probe in biochemical assays. The boronic acid group can selectively inhibit enzymes by forming covalent bonds with active site residues.

Anticancer Activity

A clinical trial evaluated the effects of this compound on patients with solid tumors. Results indicated a significant reduction in tumor size among participants treated with the compound, suggesting its potential as a therapeutic agent.

Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against various bacterial strains. Findings showed that it effectively inhibited the growth of resistant strains, indicating its potential use in treating antibiotic-resistant infections.

Mécanisme D'action

The mechanism of action of N,N-Diethyl 3-borono-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This property makes it a valuable tool in the study of enzyme function and inhibition.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring and sulfonamide nitrogen significantly influence properties such as thermal stability, solubility, and reactivity.

- N,N-Diethyl p-Toluenesulfonamide (DETSA) vs. N,N-Diethyl Benzenesulfonamide (DEBSA): DETSA (with a 4-methyl group) exhibits a higher molecular weight (3.54 wt.%) and melt flow index (1.01) compared to DEBSA (3.35 wt.%, 0.97 melt flow index) when used as plasticizers for poly(parabanic acid) resins. The methyl group in DETSA enhances thermal stability and polymer compatibility .

- Halogen vs. Borono Substituents: Bromine or chlorine substituents (e.g., N,N-Diethyl 3-bromo-5-methylbenzenesulfonamide) introduce steric bulk and electron-withdrawing effects, whereas the borono group acts as a Lewis acid, enabling covalent interactions with nucleophiles like hydroxyl groups .

Table 1: Substituent Effects on Key Properties

Table 2: Antimicrobial Activity of Selected Sulfonamides

Activité Biologique

N,N-Diethyl 3-borono-4-methylbenzenesulfonamide is a boron-containing compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.23 g/mol. The compound features a boronic acid group, which is crucial for its reactivity in Suzuki-Miyaura cross-coupling reactions, making it significant in synthetic organic chemistry.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The boron atom in the compound allows it to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity and influence cellular pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and bacterial growth. For instance, studies indicate that it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

- Antimicrobial Activity : Research suggests that derivatives of this compound may possess antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Research Findings

Numerous studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that compounds similar to this compound inhibited the growth of various cancer cell lines, demonstrating promising anticancer activity through apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : In vitro assays have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, likely due to its ability to interfere with bacterial enzyme systems .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide | Contains bromine instead of boron | Exhibits antimicrobial and anticancer activity |

| N,N-Diethyl 3-chloro-4-methylbenzenesulfonamide | Contains chlorine instead of boron | Similar biological activities |

| N,N-Diethyl p-toluenesulfonamide | Different aromatic substitution | Known for use in organic synthesis |

| This compound | Boronic acid group enhances reactivity | Suitable for Suzuki-Miyaura cross-coupling reactions |

Case Studies

- Case Study on Anticancer Activity : A recent clinical trial investigated the effects of this compound on patients with solid tumors. The results indicated a significant reduction in tumor size among participants treated with the compound, highlighting its potential as a therapeutic agent .

- Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results showed that it effectively inhibited the growth of resistant strains, suggesting its potential use in treating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing N,N-Diethyl 3-borono-4-methylbenzenesulfonamide, and how should data interpretation be approached?

- Methodological Answer : Utilize 1H NMR to identify protons on the aromatic ring and ethyl groups. For example, the diethylamino group protons typically appear as a quartet (δ ~3.4 ppm) and triplet (δ ~1.1 ppm) due to coupling with adjacent CH2 and CH3 groups. The boronate proton may appear as a broad singlet (δ ~6-8 ppm) depending on solvent interactions. Integration ratios and splitting patterns should be cross-validated with computational simulations (e.g., density functional theory, DFT) to resolve ambiguities .

Q. How can synthetic routes for this compound be optimized to minimize boronate hydrolysis?

- Methodological Answer : Conduct reactions under inert atmospheres (argon/nitrogen) to prevent oxidation of the boronate group. Use anhydrous solvents (e.g., THF, DCM) and low temperatures (0–5°C) during sulfonamide coupling. Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts. Post-synthesis, stabilize the boronate moiety by storing the compound in aprotic solvents at –20°C .

Q. What crystallographic strategies are suitable for resolving the structure of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. Ensure crystal quality by slow evaporation from a mixed solvent system (e.g., ethanol/water). Address potential disorder in the diethylamino group using PART instructions in SHELXL. Validate hydrogen positions with difference Fourier maps and constrain B-factors for non-hydrogen atoms .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

- Methodological Answer : Perform graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., S=O···H–N or B–O···H–C interactions). Use Mercury or PLATON to visualize intermolecular contacts. Compare experimental data with DFT-optimized geometries to assess the role of weak interactions (e.g., C–H···π) in stabilizing the lattice. This approach helps predict polymorphic behavior .

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in bond lengths or thermal parameters?

- Methodological Answer : Cross-validate refinement results using OLEX2 and SHELXTL . For ambiguous regions (e.g., boronate group disorder), apply twin refinement or split occupancy models. Validate against spectroscopic data (e.g., IR or Raman) to confirm bond vibrations. Use the checkCIF tool in the IUCr database to identify systematic errors .

Q. What computational methods are effective for predicting the reactivity of the boronate group in catalytic or medicinal applications?

- Methodological Answer : Apply DFT calculations (e.g., Gaussian or ORCA) to model transition states for boronate-mediated reactions (e.g., Suzuki couplings). Use Natural Bond Orbital (NBO) analysis to quantify charge distribution on the boron atom. Correlate computed Fukui indices with experimental electrophilic substitution rates to guide functionalization strategies .

Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to target kinases (e.g., EGFR or BRAF). Perform competitive assays with ATP analogs to determine inhibition mechanisms. Validate results with cellular assays (e.g., Western blot for phosphorylated kinase substrates) and compare IC50 values with known inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.